N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
CAS No.: 606117-54-8
Cat. No.: VC5612913
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 606117-54-8 |
|---|---|
| Molecular Formula | C16H14N2O2S |
| Molecular Weight | 298.36 |
| IUPAC Name | N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C16H14N2O2S/c19-16(15-7-4-10-21-15)18(12-14-6-3-9-20-14)11-13-5-1-2-8-17-13/h1-10H,11-12H2 |
| Standard InChI Key | PFNICXOHNQWGNB-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The molecular structure of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide integrates three heterocycles:
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Thiophene: A five-membered aromatic ring containing sulfur.
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Furan: A five-membered oxygen-containing heterocycle.
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Pyridine: A six-membered nitrogen-containing aromatic ring.
The carboxamide group bridges the thiophene ring to the furan-2-ylmethyl and pyridin-2-ylmethyl substituents, creating a planar configuration that enhances π-π stacking interactions .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₂O₂S |
| Molecular Weight | 298.36 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
| SMILES | C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CS3 |
| Solubility | Not fully characterized |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Formation of the Carboxamide Core: Thiophene-2-carbonyl chloride reacts with furan-2-ylmethylamine and pyridin-2-ylmethylamine under controlled conditions .
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Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the pyridine moiety.
Table 2: Key Synthesis Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Thiophene-2-carbonyl chloride, base (e.g., Et₃N), solvent (e.g., DCM) | ~60% |
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | ~45% |
Reactivity
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Electrophilic Substitution: The thiophene ring undergoes nitration and halogenation at the 5-position due to electron-rich aromatic systems .
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Oxidation: The furan ring can be oxidized to γ-lactones under acidic conditions.
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Reduction: Catalytic hydrogenation reduces the pyridine ring to piperidine derivatives.
Biological Activities and Mechanisms
Anticancer Properties
Similar carboxamide derivatives demonstrate:
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Cytotoxicity: IC₅₀ values as low as 5.46 µM against Hep3B liver cancer cells by tubulin polymerization inhibition .
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Apoptosis Induction: Activation of caspase-3/7 pathways in MCF-7 breast cancer cells .
Neuromodulatory Effects
Compounds with pyridine and thiophene moieties show affinity for ion channels (e.g., TRPM8), suggesting potential in pain management.
Applications in Science and Industry
Medicinal Chemistry
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Drug Scaffolds: Serves as a precursor for kinase inhibitors and antimicrobial agents .
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Targeted Therapies: Functionalization at the carboxamide group enhances selectivity for cancer biomarkers .
Materials Science
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Organic Semiconductors: Thiophene derivatives are utilized in OLEDs due to high electron mobility.
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Coordination Polymers: Pyridine nitrogen atoms facilitate metal-ligand bonding in catalytic frameworks .
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
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